molecular formula C15H20N2O3 B3029904 Cyclo(Tyr-Leu) CAS No. 82863-65-8

Cyclo(Tyr-Leu)

Cat. No. B3029904
CAS RN: 82863-65-8
M. Wt: 276.33 g/mol
InChI Key: GENSLUDVKWKQMX-UHFFFAOYSA-N
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Description

Cyclo(Tyr-Leu) is a type of cyclic dipeptide .


Synthesis Analysis

Cyclo(Tyr-Leu) can be synthesized using cyclodipeptide synthetase . This process involves isolated, natural or synthetic polynucleotides and polypeptides encoded by these polynucleotides. The polynucleotides are involved in the synthesis of cyclodipeptides, and recombinant vectors comprising these polynucleotides are used. The host cell is modified with these polynucleotides or recombinant vectors for in vitro and in vivo synthesizing cyclodipeptides .

Scientific Research Applications

Cyclo(Tyr-Leu) has a wide range of applications in scientific research:

Mechanism of Action

Cyclo(Tyr-Leu) exerts its effects through various mechanisms:

Chemical Reactions Analysis

Types of Reactions: Cyclo(Tyr-Leu) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyclo(Tyr-Leu) can be compared with other cyclic dipeptides such as:

  • Cyclo(Pro-Tyr)
  • Cyclo(Pro-Leu)
  • Cyclo(Tyr-Ile)

Uniqueness: Cyclo(Tyr-Leu) is unique due to its specific combination of tyrosine and leucine, which imparts distinct biological activities and stability compared to other cyclic dipeptides .

Similar Compounds:

properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSLUDVKWKQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345945
Record name 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82863-65-8
Record name 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:

  • Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]
  • Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []
  • Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]

Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?

A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []

Q3: What is the structural characterization of Cyclo(Tyr-Leu)?

A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]
  • Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]

Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?

A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:

  • Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]
  • Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]
  • Fungi: An endophytic fungus ZSU-H19 from the South China Sea []
  • Actinomycetes: A marine endophytic actinomycete fang-1 []

Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?

A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:

  • Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []
  • Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []

Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?

A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):

  • Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]
  • Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]

Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?

A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:

  • Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]
  • Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []
  • Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]

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